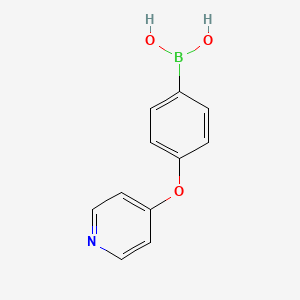
(4-(pyridin-4-yloxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(pyridin-4-yloxy)phenyl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyridine ring through an oxygen atom.
准备方法
The synthesis of (4-(pyridin-4-yloxy)phenyl)boronic acid typically involves the reaction of 4-bromopyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, often under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
(4-(pyridin-4-yloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Cross-Coupling: The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and amines.
科学研究应用
Medicinal Chemistry
Anticancer Activity
One of the primary applications of (4-(pyridin-4-yloxy)phenyl)boronic acid is its potential as an anticancer agent. Research has shown that boronic acids can inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. This inhibition can lead to increased apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted by Zhang et al. demonstrated that derivatives of boronic acids, including this compound, exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis, highlighting its potential use in targeted cancer therapies.
Drug Delivery Systems
Glucose-Responsive Drug Delivery
Another critical application is in the development of glucose-responsive drug delivery systems. Boronic acids can form reversible covalent bonds with diols, including glucose, which allows for the design of smart drug delivery systems that release therapeutic agents in response to glucose levels.
Case Study: Enhanced Insulin Delivery
Research by Matsumoto et al. showed that incorporating this compound into polymeric systems significantly improved insulin release profiles under varying glucose concentrations. This property is particularly beneficial for diabetic patients, offering a self-regulating mechanism for insulin delivery.
Materials Science
Covalent Adaptable Networks
In materials science, this compound has been utilized for synthesizing covalent adaptable networks. These networks are characterized by dynamic covalent bonds that allow for reprocessing and reshaping without losing mechanical integrity.
Case Study: Mechanical Properties Enhancement
A study published in MDPI highlighted how incorporating boronic acid derivatives into polymer networks improved their mechanical properties. The resulting materials exhibited enhanced tensile strength and elasticity, making them suitable for various applications, including soft robotics and flexible electronics.
Data Tables
| Study Reference | Application | Findings |
|---|---|---|
| Zhang et al. | Anticancer Activity | Significant cytotoxicity against cancer cells |
| Matsumoto et al. | Glucose-Responsive Drug Delivery | Improved insulin release profiles |
| MDPI | Covalent Adaptable Networks | Enhanced mechanical properties |
作用机制
The mechanism of action of (4-(pyridin-4-yloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the formation of carbon-carbon bonds.
相似化合物的比较
Similar compounds to (4-(pyridin-4-yloxy)phenyl)boronic acid include other boronic acids such as phenylboronic acid and pyridinylboronic acid . What sets this compound apart is its unique structure, which combines the properties of both phenyl and pyridine rings, making it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its uniqueness.
属性
分子式 |
C11H10BNO3 |
|---|---|
分子量 |
215.01 g/mol |
IUPAC 名称 |
(4-pyridin-4-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8,14-15H |
InChI 键 |
FZJIYBQVWBTPCY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)OC2=CC=NC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















